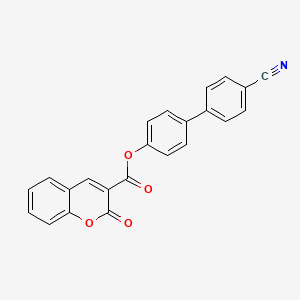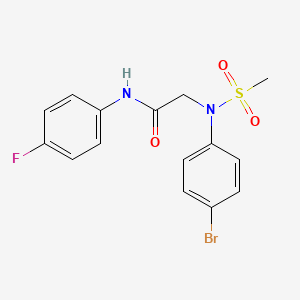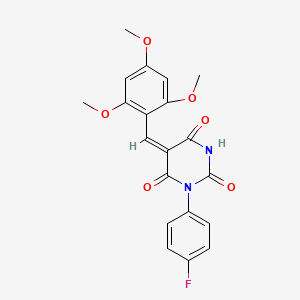
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate, also known as CBPC, is a synthetic compound that has been widely studied for its potential applications in various research fields. CBPC is a member of the chromene family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and oxidative stress pathways. 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages, suggesting that it may have anti-inflammatory effects. 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in various cell types, indicating that it may have antioxidant effects.
Biochemical and Physiological Effects:
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate can inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the cytotoxicity of chemotherapy drugs. In vivo studies have shown that 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate can reduce inflammation and oxidative stress in animal models of various diseases, including colitis, arthritis, and liver injury.
Vorteile Und Einschränkungen Für Laborexperimente
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has several advantages as a research tool, including its low toxicity, high stability, and ease of synthesis. However, 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate also has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins. These limitations should be taken into consideration when designing experiments using 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate.
Zukünftige Richtungen
There are several future directions for research on 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate. One potential direction is the development of 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another potential direction is the investigation of 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate's effects on other biological pathways, such as autophagy and epigenetics. Additionally, more studies are needed to elucidate the precise mechanism of action of 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate and to optimize its pharmacokinetic properties.
Synthesemethoden
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate can be synthesized by a multistep process involving the condensation of 4-cyanobiphenyl with salicylaldehyde, followed by oxidation and esterification reactions. The purity of the final product can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13NO4/c24-14-15-5-7-16(8-6-15)17-9-11-19(12-10-17)27-22(25)20-13-18-3-1-2-4-21(18)28-23(20)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUTZFMMHJELDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Cyanophenyl)phenyl] 2-oxochromene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)
![N-methyl-1-(2-pyrazinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5092154.png)
![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5092190.png)
![[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride](/img/structure/B5092196.png)


![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5092211.png)